molecular formula C15H12ClFN2O3 B4611883 3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Cat. No.: B4611883
M. Wt: 322.72 g/mol
InChI Key: AZJUXSOEMKEKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid is an organic compound that features a complex structure with both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with an appropriate isocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-{[(4-Chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 3-Amino-4-methylbenzoic acid
  • 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

3-{[(4-Chloro-2-fluoroanilino)carbonyl]amino}-4-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these specific substituents.

Properties

IUPAC Name

3-[(4-chloro-2-fluorophenyl)carbamoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-8-2-3-9(14(20)21)6-13(8)19-15(22)18-12-5-4-10(16)7-11(12)17/h2-7H,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUXSOEMKEKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Reactant of Route 2
Reactant of Route 2
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Reactant of Route 4
Reactant of Route 4
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Reactant of Route 5
Reactant of Route 5
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[(4-CHLORO-2-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.